“1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea” is a chemical compound with the formula C17H16N6OS . It belongs to the class of imidazoles .
The molecular structure of this compound can be represented by the SMILES string CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNC(=S)NC3=CC=CC=C3
. This indicates that the molecule contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles. The molecule also contains a thiourea group.
The compound has a net charge of 0, an average mass of 352.11063, and a monoisotopic mass of 352.11063 . Its InChI string is InChI=1S/C17H16N6OS/c1-12-6-5-9-15(19-12)23-10-14(18-11-23)16(24)21-22-17(25)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24)(H2,20,22,25)
.
1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound features a unique structural framework that includes a pyridine moiety, an imidazole ring, and a carbamothioyl group, making it of interest in medicinal chemistry and drug design.
The compound is synthesized through various organic reactions that involve the coupling of different functional groups. It has been referenced in several studies focusing on its potential biological activities.
This compound can be classified as:
The synthesis of 1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as:
Key molecular data includes:
The compound is likely to participate in various chemical reactions due to its functional groups:
Reactivity can be influenced by:
The potential mechanism of action for 1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide may involve:
Studies indicate that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting that this compound could have therapeutic applications.
Key physical properties include:
Relevant chemical properties include:
1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide shows potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4